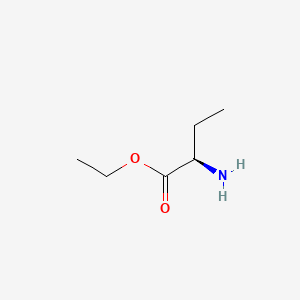

ethyl (2R)-2-aminobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-aminobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBWGSJFSEIED-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of ethyl (2R)-2-aminobutanoate

The following technical guide details the physical and chemical properties, synthesis, and applications of Ethyl (2R)-2-aminobutanoate , a critical chiral building block in pharmaceutical research.

Content Type: Technical Monograph & Experimental Guide Subject: Ethyl (2R)-2-aminobutanoate (Free Base & Hydrochloride Salt) Primary CAS: 140170-82-7 (Free Base)

Executive Summary

Ethyl (2R)-2-aminobutanoate is the ethyl ester derivative of D-2-aminobutyric acid.[1] As a non-proteinogenic amino acid ester, it serves as a vital chiral synthon in the development of peptidomimetics and pharmaceutical intermediates. While its enantiomer, the (S)-isomer, is the precursor to the blockbuster antiepileptic drug Levetiracetam, the (2R)-isomer is increasingly utilized in structure-activity relationship (SAR) studies to probe stereospecific binding pockets and to synthesize degradation-resistant peptide analogs.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol using thionyl chloride activation, and analytical methods for ensuring enantiomeric purity.

Molecular Identity & Stereochemistry[1]

| Parameter | Detail |

| IUPAC Name | Ethyl (2R)-2-aminobutanoate |

| Common Names | D-2-Aminobutyric acid ethyl ester; D-Butyrine ethyl ester |

| CAS Number (Free Base) | 140170-82-7 |

| CAS Number (HCl Salt) | Not widely indexed; refer as HCl salt of 140170-82-7 |

| Molecular Formula | C₆H₁₃NO₂ (Free Base) / C₆H₁₄ClNO₂ (HCl Salt) |

| Molecular Weight | 131.17 g/mol (Free Base) / 167.63 g/mol (HCl Salt) |

| Chiral Configuration | (R)-enantiomer (corresponds to D-amino acid series) |

| SMILES | CCC(=O)OCC |

Stereochemical Note: The (2R) configuration corresponds to the D-isomer. Researchers must distinguish this from the (2S)/L-isomer (CAS 56545-22-3 for methyl ester HCl), which is biologically ubiquitous in specific pathways. The (2R) form is often used to induce specific conformational turns in peptide chains or to increase metabolic stability against proteases.

Physicochemical Properties[1][3][4][9][10]

The compound is most stable and commercially handled as its hydrochloride salt. The free base is a liquid that is prone to hydrolysis and oxidation.

Physical Constants

| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |

| Physical State | Colorless to pale yellow liquid | White crystalline solid | Salt form is hygroscopic.[1] |

| Boiling Point | ~44–45 °C @ 2 Torr | N/A (Decomposes) | Extrapolated atm BP ≈ 155–160 °C. |

| Melting Point | < 0 °C | ~89–91 °C | Salt melting point depends on dryness.[1] |

| Density | 0.9–1.0 g/mL (Est.)[1] | Bulk density varies | Free base is lighter than water.[1] |

| Solubility | Miscible in EtOH, DCM, EtOAc | Soluble in Water, MeOH, EtOH | Salt is insoluble in non-polar ether/hexanes.[1] |

| pKa (Conjugate Acid) | ~9.6 (Amine) | N/A | Typical for |

Optical Rotation[1]

-

Trend: Based on the (S)-enantiomer (L-form) typically exhibiting (+) rotation in acidic media, the (2R)-isomer generally exhibits a negative (-) specific rotation (e.g.,

to -

Critical Control: Optical rotation is concentration and solvent-dependent. Comparative analysis against a certified standard is required for batch release.

Chemical Reactivity & Stability[1]

Nucleophilic Potential

The free amine group is a primary nucleophile. In the presence of base (e.g., TEA, DIPEA), it readily reacts with:

-

Acyl Chlorides/Anhydrides: To form amide bonds (peptide synthesis).

-

Aldehydes: To form imines (Schiff bases), which can be reduced to secondary amines.

Ester Reactivity

The ethyl ester moiety is susceptible to:

-

Hydrolysis: Rapidly converts back to (R)-2-aminobutyric acid in the presence of aqueous base (NaOH/LiOH) or strong acid.

-

Cyclization: If the side chain contained a nucleophile (not present here), self-cyclization could occur. However, intermolecular condensation (diketopiperazine formation) is a risk during storage of the free base.

Storage Protocols

-

HCl Salt: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

-

Free Base: Generate in situ immediately before use. Do not store for prolonged periods.

Synthesis Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesize Ethyl (2R)-2-aminobutanoate Hydrochloride from (R)-2-aminobutyric acid. Scale: Laboratory (10–50 g).

Reaction Logic

This method utilizes in situ generation of anhydrous HCl via the reaction of Thionyl Chloride (SOCl₂) with Ethanol. This drives the Fischer esterification while simultaneously trapping the amine as a hydrochloride salt, preventing side reactions.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with CaCl₂ drying tube), and a pressure-equalizing addition funnel. Flush with Nitrogen.[2][3][4]

-

Solvent Charge: Add anhydrous Ethanol (10 mL per gram of substrate) to the flask. Cool to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride (1.2 – 1.5 equivalents) to the ethanol.

-

Caution: Exothermic reaction. Evolution of SO₂ and HCl gas.[3] Maintain temp < 10°C.

-

-

Substrate Addition: Add (R)-2-aminobutyric acid (1.0 equivalent) in portions to the solution.

-

Reflux: Remove ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor consumption of acid by TLC (n-Butanol/Acetic Acid/Water) or LC-MS.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the mixture in vacuo to remove excess ethanol and SOCl₂.

-

Co-evaporate with Toluene (2x) to remove traces of water and acid.

-

-

Crystallization: Dissolve the crude residue in a minimum amount of hot Ethanol. Add Diethyl Ether or Hexanes until turbid. Cool to 4°C overnight to crystallize the HCl salt.

-

Filtration: Filter the white solid, wash with cold Ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Fig 1.[5] Step-by-step synthesis of Ethyl (2R)-2-aminobutanoate HCl via Thionyl Chloride activation.

Analytical Validation

To ensure the material is suitable for drug development, the following quality attributes must be verified.

Enantiomeric Purity (Chiral HPLC)

Distinguishing the (2R) isomer from the (2S) impurity is critical, especially if the starting material was not 100% pure.

-

Column: Chiralpak IC or Crownpak CR(+) (specifically designed for amino acids).

-

Mobile Phase:

-

Crownpak CR(+): Perchloric acid (pH 1.5) or Methanol/Water mixtures.[3]

-

Chiralpak IC: Hexane/EtOH/DEA (for free base) or reverse phase conditions.

-

-

Detection: UV at 210 nm (carbonyl absorption).

-

Acceptance Criteria: ee > 99.0%.

NMR Characterization (¹H NMR in DMSO-d₆)

- 8.5-8.8 ppm: Broad singlet (3H, NH₃⁺).

- 4.2 ppm: Quartet (2H, O-CH₂ -CH₃).

-

3.9 ppm: Triplet/Multiplet (1H,

-

1.8-1.9 ppm: Multiplet (2H,

- 1.2 ppm: Triplet (3H, O-CH₂-CH₃ ).

-

0.9 ppm: Triplet (3H,

Analytical Logic Diagram

Caption: Fig 2. Analytical workflow for validating identity and enantiomeric purity.

Safety & Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Inhalation Risk: The free base has a fishy, amine-like odor and should be handled in a fume hood. The HCl salt is a fine dust; use a powder mask.

-

Disposal: Neutralize with aqueous bicarbonate before disposing into organic waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10329324, Ethyl (2R)-2-aminobutanoate.[6] Retrieved from [Link][6]

Sources

- 1. foodb.ca [foodb.ca]

- 2. Ethyl 2-[ethyl(pyridin-2-ylmethyl)amino]butanoate | C14H22N2O2 | CID 80263905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 6. ethyl (2R)-2-aminobutanoate | C6H13NO2 | CID 10329324 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to High-Purity Ethyl (2R)-2-Aminobutanoate: Commercial Availability, Analysis, and Application in Drug Development

Abstract

Ethyl (2R)-2-aminobutanoate, a chiral building block of significant interest to the pharmaceutical industry, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, with a focus on sourcing high-purity grades. Furthermore, this guide details robust analytical methodologies for assessing both chemical and chiral purity, discusses potential impurities, and explores its applications as a key starting material in drug synthesis. The information presented herein is intended to empower researchers to make informed decisions regarding the procurement and utilization of high-purity ethyl (2R)-2-aminobutanoate in their research and development endeavors.

Introduction: The Significance of Ethyl (2R)-2-Aminobutanoate in Pharmaceutical Synthesis

Ethyl (2R)-2-aminobutanoate, also known as D-alpha-aminobutyric acid ethyl ester, is a non-proteinogenic amino acid ester. Its chirality is a key feature, making it a valuable synthon for the stereoselective synthesis of complex molecules. The "R" configuration at the alpha-carbon is often a crucial determinant of the pharmacological activity of the final drug product.

The primary application of high-purity ethyl (2R)-2-aminobutanoate lies in its role as a key intermediate in the synthesis of antiepileptic drugs. Notably, its corresponding acid, (S)-2-aminobutyric acid, is a known precursor to Levetiracetam, a widely prescribed anticonvulsant. The structural integrity and high purity of this intermediate are paramount to ensure the efficacy and safety of the final API.

This guide will navigate the complexities of sourcing this critical raw material, provide practical, field-proven insights into its analysis, and shed light on its role in the development of next-generation therapeutics.

Commercial Availability and Supplier Landscape

The commercial availability of ethyl (2R)-2-aminobutanoate spans a range of purities, catering to different stages of research and development, from early-stage discovery to preclinical and clinical manufacturing.

Research-Grade Suppliers

For laboratory-scale synthesis and initial research, a multitude of chemical suppliers offer ethyl (2R)-2-aminobutanoate, typically with purities ranging from 95% to 98%. It is often available as the free base or as the more stable hydrochloride salt.

| Supplier | Product Name | CAS Number | Typical Purity | Form |

| Sigma-Aldrich | Ethyl (2S)-2-aminobutanoate hydrochloride | 91462-82-7 | 95% | Powder |

| BLD Pharm | Ethyl (R)-2-aminobutanoate | 140170-82-7 | N/A | Liquid |

| Combi-Blocks | Ethyl (2R)-2-aminobutanoate | 140170-82-7 | 95% | Liquid |

High-Purity and GMP-Grade Sourcing

For drug development professionals requiring higher purity (e.g., >99.5%) and Good Manufacturing Practice (GMP) certified material for clinical trials and commercial production, the sourcing strategy shifts from off-the-shelf catalog products to specialized manufacturers and contract development and manufacturing organizations (CDMOs).

While a direct "GMP-grade" catalog listing for ethyl (2R)-2-aminobutanoate is uncommon, numerous companies specialize in the custom synthesis of high-purity pharmaceutical intermediates under stringent GMP conditions. These manufacturers possess the necessary quality systems and regulatory compliance to produce materials suitable for clinical use.

Key Considerations for Sourcing High-Purity Material:

-

Custom Synthesis: Engage with manufacturers who offer custom synthesis services and have a proven track record in producing chiral amino acid derivatives.

-

Certificate of Analysis (CoA): Always request a comprehensive Certificate of Analysis that details the purity, impurity profile, and analytical methods used.

-

Regulatory Support: For clinical applications, ensure the supplier can provide the necessary documentation to support regulatory filings.

Assessing Purity: A Multi-faceted Analytical Approach

Ensuring the purity of ethyl (2R)-2-aminobutanoate is a critical step in the drug development process. A combination of chromatographic and spectroscopic techniques is necessary to comprehensively assess both chemical and chiral purity.

Chemical Purity Determination

3.1.1. Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile compounds like ethyl (2R)-2-aminobutanoate and for quantifying residual solvents.[1]

Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID

This protocol is a general guideline and should be optimized and validated for specific applications.

-

Sample Preparation: Accurately weigh the ethyl (2R)-2-aminobutanoate sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) to dissolve the sample.

-

Instrumentation:

-

Column: A column with a stationary phase suitable for separating volatile organic compounds, such as a DB-624 or equivalent, is recommended.

-

Injector: Headspace autosampler.

-

Detector: Flame Ionization Detector (FID).

-

-

GC Conditions:

-

Oven Program: An initial temperature of around 40°C held for several minutes, followed by a ramp to a final temperature of approximately 240°C.

-

Injector Temperature: 140-250°C.

-

Detector Temperature: 250-300°C.

-

Carrier Gas: Helium or Nitrogen.

-

-

Data Analysis: The retention times of any observed peaks are compared to those of known residual solvent standards. Quantification is performed by comparing the peak areas to a calibration curve.

3.1.2. High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC can also be employed for purity analysis, especially for non-volatile impurities. A reversed-phase method with UV detection is a common starting point. Due to the lack of a strong chromophore in the native molecule, derivatization may be necessary for sensitive detection.

Chiral Purity Determination

The enantiomeric excess (e.e.) of ethyl (2R)-2-aminobutanoate is a critical quality attribute. Chiral HPLC is the gold standard for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC

This protocol is based on methods for similar amino acid esters and may require optimization.

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used. For higher sensitivity, derivatization with a UV-active or fluorescent tag may be employed.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Understanding Potential Impurities

A thorough understanding of potential impurities is crucial for developing robust analytical methods and for ensuring the safety of the final drug product. Impurities in ethyl (2R)-2-aminobutanoate can arise from the starting materials, the synthetic process, or degradation.

Process-Related Impurities

The most common method for synthesizing ethyl (2R)-2-aminobutanoate is the Fischer esterification of D-2-aminobutyric acid with ethanol in the presence of an acid catalyst.[2][3][4]

Potential Impurities from Fischer Esterification:

-

Unreacted D-2-aminobutyric acid: Incomplete reaction can leave residual starting material.

-

D-2-aminobutyric acid ethyl ester dimer: Self-condensation of the amino acid ester can lead to the formation of a diketopiperazine.

-

Ethanol: Residual solvent from the reaction.

-

Byproducts from the acid catalyst: Depending on the catalyst used.

Enantiomeric Impurity

The most critical impurity is the (S)-enantiomer, ethyl (2S)-2-aminobutanoate. Its presence can affect the pharmacological activity and safety profile of the final drug. The level of the (S)-enantiomer must be carefully controlled and monitored.

Applications in Drug Development

High-purity ethyl (2R)-2-aminobutanoate and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals, particularly in the field of neurology.

Levetiracetam and Brivaracetam Intermediates

While the direct precursor to Levetiracetam is often cited as (S)-2-aminobutyramide, the synthesis of this amide can proceed from (S)-2-aminobutyric acid, for which ethyl (2R)-2-aminobutanoate is a protected form.[5] Similarly, derivatives of aminobutanoic acid are key intermediates in the synthesis of Brivaracetam, another antiepileptic drug.[6][7][8][9] The use of the enantiomerically pure starting material is essential for the stereospecific synthesis of these drugs.

Conclusion

Ethyl (2R)-2-aminobutanoate is a vital chiral building block for the pharmaceutical industry. Sourcing high-purity, and where necessary, GMP-grade material is a critical first step in the drug development process. A comprehensive analytical strategy, employing both GC and chiral HPLC, is essential to ensure the quality and purity of this intermediate. A thorough understanding of the synthetic route and potential impurities allows for the development of robust control strategies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and high-purity intermediates like ethyl (2R)-2-aminobutanoate will only increase.

References

-

Chemistry LibreTexts. (2022, November 16). Fischer Esterification. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). WO2016191435A1 - Processes to produce brivaracetam.

- Google Patents. (n.d.). US10221134B2 - Processes to produce brivaracetam.

- Google Patents. (n.d.). WO2007031263A1 - Process for preparing brivaracetam.

- Google Patents. (n.d.). WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.

-

Kelkar, J., et al. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Retrieved February 5, 2026, from [Link]

-

myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved February 5, 2026, from [Link]

-

New Drug Approvals. (2015, April 3). Levetiracetam industrial process. Retrieved February 5, 2026, from [Link]

-

Patel, S., & Singh, P. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Pharmaceuticals, 15(1), 84. [Link]

-

ResearchGate. (2015, April 18). How can I analyze amino acid Methyl Ester in GC?. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 5, 2026, from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2014). A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 58-61.

-

Eureka | Patsnap. (n.d.). New synthesis method of brivaracetam. Retrieved February 5, 2026, from [Link]

-

Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved February 5, 2026, from [Link]

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. myexperiment.org [myexperiment.org]

- 6. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]

- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]

- 9. New synthesis method of brivaracetam - Eureka | Patsnap [eureka.patsnap.com]

potential biological targets and mechanisms of action of ethyl (2R)-2-aminobutanoate

[1]

Executive Summary

Ethyl (2R)-2-aminobutanoate (also known as Ethyl D-2-aminobutyrate or Ethyl D-homoalaninate) is the ethyl ester prodrug of (2R)-2-aminobutyric acid (D-AABA) .[1] While primarily utilized as a chiral building block in the synthesis of antiepileptic drugs (e.g., Brivaracetam precursors) and antitubercular agents, its biological utility extends to its role as a metabolic probe and modulator of D-amino acid signaling pathways.[1]

This guide details the compound's pharmacokinetics, its activation by carboxylesterases, and its downstream biological targets, specifically D-Amino Acid Oxidase (DAAO) and the NMDA receptor glycine site .[1]

Part 1: Chemical Identity & Activation Mechanism[1]

Chemical Structure and Stereochemistry

-

IUPAC Name: Ethyl (2R)-2-aminobutanoate[1]

-

Synonyms: Ethyl D-2-aminobutyrate; D-Butyrine ethyl ester.[1]

-

Stereochemistry: The (2R)-configuration corresponds to the D-isomer of the amino acid.[1] This is critical, as the (2S) (L-isomer) is involved in different metabolic pathways (e.g., ophthalmic acid synthesis).[1]

-

Physicochemical Properties: The ethyl ester modification masks the carboxyl group, significantly increasing lipophilicity compared to the free acid.[1] This facilitates passive diffusion across cell membranes and the blood-brain barrier (BBB).[1]

Mechanism of Activation (Prodrug Hydrolysis)

Ethyl (2R)-2-aminobutanoate is biologically inactive at most receptor sites until hydrolyzed.[1] Upon cellular entry, it serves as a substrate for intracellular esterases.[1]

Part 2: Biological Targets & Mechanisms of Action[1]

Target 1: D-Amino Acid Oxidase (DAAO)

Type: Metabolic Enzyme (Flavoenzyme) Mechanism: Oxidative Deamination & ROS Generation[1]

D-AABA is a specific substrate for DAAO, an enzyme highly expressed in the peroxisomes of mammalian kidney and brain (specifically cerebellum and brainstem astrocytes).[1]

-

Mechanism: DAAO oxidatively deaminates D-AABA to 2-ketobutyrate (alpha-ketobutyrate), producing ammonia and hydrogen peroxide (

).[1] -

Biological Consequence:

-

Oxidative Stress Probe: In cells expressing DAAO, administration of the ester leads to intracellular

accumulation, serving as a tool to study oxidative stress response or induce targeted cytotoxicity in DAAO-positive cancer cells.[1] -

Metabolic Flux: The product, 2-ketobutyrate, can enter the Krebs cycle (via conversion to Propionyl-CoA) or amino acid synthesis pathways, potentially altering metabolic flux.[1]

-

Target 2: NMDA Receptor (Glycine Modulatory Site)

Type: Ionotropic Glutamate Receptor Mechanism: Competitive Ligand (Partial Agonist/Antagonist)[1]

The N-methyl-D-aspartate (NMDA) receptor requires the binding of a co-agonist (Glycine or D-Serine) for activation.[1][2] D-Amino acids often mimic these endogenous ligands.[1]

-

Interaction: (2R)-2-aminobutyric acid is structurally homologous to D-Alanine (an NMDA co-agonist), differing only by an additional methylene group (

).[1] -

Effect: It binds to the glycine modulatory site (GluN1 subunit).[1] Due to the larger ethyl side chain (vs. methyl in Alanine), it typically acts as a low-efficacy partial agonist or competitive antagonist , potentially reducing NMDA receptor overactivation (excitotoxicity) in the presence of high ambient Glycine/D-Serine.[1]

Target 3: System L Amino Acid Transporters (LAT1/SLC7A5)

Type: Solute Carrier Transporter Mechanism: Competitive Inhibition[1]

Before hydrolysis, the ester may interact with membrane transporters, but the liberated free acid (D-AABA) actively competes for transport.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the activation pathway and downstream targets of Ethyl (2R)-2-aminobutanoate.

Figure 1: Pharmacological pathway of Ethyl (2R)-2-aminobutanoate from prodrug activation to target engagement.[1]

Part 4: Experimental Protocols

Protocol 1: Validation of Intracellular Hydrolysis

Objective: Confirm conversion of Ethyl (2R)-2-aminobutanoate to D-AABA in target cells.

-

Cell Culture: Seed HEK293 or HepG2 cells (

cells/well) in 6-well plates. -

Treatment: Incubate cells with 100 µM Ethyl (2R)-2-aminobutanoate for 0, 15, 30, and 60 minutes at 37°C.

-

Extraction: Wash cells 3x with ice-cold PBS. Lyse with 80% Methanol (-20°C) to quench metabolism.[1]

-

Derivatization: Centrifuge lysate (14,000 x g, 10 min). Derivatize supernatant with Marfey’s Reagent (FDAA) to resolve chiral amino acids.[1]

-

Analysis: Analyze via LC-MS/MS (C18 column).

Protocol 2: DAAO-Mediated Generation Assay

Objective: Quantify oxidative stress potential in DAAO-positive cells.

-

Reagents: Prepare Amplex Red solution (50 µM) + HRP (0.1 U/mL).

-

Enzyme Mix: In a 96-well plate, mix:

-

Incubation: Incubate at 37°C for 30 minutes protected from light.

-

Detection: Add 100 µL Amplex Red/HRP mix. Measure fluorescence (Ex/Em: 530/590 nm).

-

Validation: Pre-treat control wells with Sodium Benzoate (DAAO Inhibitor) to confirm specificity.

Part 5: Data Summary Table

| Biological Target | Interaction Type | Mechanism of Action | Biological Outcome |

| Carboxylesterase 1/2 | Substrate | Hydrolysis of ethyl ester bond | Release of active (2R)-2-aminobutyric acid |

| D-Amino Acid Oxidase | Substrate | Oxidative deamination | Generation of |

| NMDA Receptor | Ligand (Gly site) | Competitive binding | Modulation of glutamatergic signaling (Partial Agonist) |

| LAT1 Transporter | Competitive Inhibitor | Substrate competition | Reduced uptake of Leucine/Methionine |

References

-

Pollegioni, L., et al. (2011).[1] "D-Amino acid oxidase: physiological role and applications." Cellular and Molecular Life Sciences. Link

-

Mothet, J. P., et al. (2000).[1] "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][2] Proceedings of the National Academy of Sciences. Link[1]

-

Wang, J., et al. (2011).[1] "Structure and inhibition of the human L-type amino acid transporter LAT1." Nature.[1] Link[1]

-

Satoh, T., et al. (2014).[1] "Carboxylesterases: structure, function and polymorphism." Drug Metabolism and Pharmacokinetics. Link

-

PubChem Compound Summary. (2024). "Ethyl (2R)-2-aminobutanoate."[1] National Center for Biotechnology Information.[1] Link

The Chiral Pivot: Historical & Technical Evolution of Ethyl (2R)-2-Aminobutanoate

[1]

Executive Summary

Ethyl (2R)-2-aminobutanoate (also known as D-2-aminobutyric acid ethyl ester) represents a quintessential case study in the evolution of chiral process chemistry.[1] While its enantiomer, the (S)-isomer, gained blockbuster status as the chiral core of the antiepileptic drug Levetiracetam (Keppra®) and its successor Brivaracetam , the (2R)-isomer has historically occupied a dual role: as a critical "distomer" requiring sophisticated recycling technologies and as a distinct non-proteinogenic scaffold for probing GABAergic receptor pharmacology.

This guide analyzes the historical trajectory of this molecule—from its early synthesis via the Strecker reaction to its modern isolation using immobilized lipases. It provides a validated technical framework for its synthesis, resolution, and the industrial "inversion loops" that maximize atom economy.

Historical Genesis & The "Levetiracetam Driver"

The Pre-Chiral Era (1850s–1950s)

The parent compound, 2-aminobutyric acid (alpha-aminobutyric acid), was first synthesized in the mid-19th century following Adolph Strecker’s development of multicomponent amino acid synthesis. For nearly a century, it existed primarily as a racemic laboratory curiosity or a standard for protein hydrolysis analysis. The ethyl ester derivative emerged later as a means to increase volatility for gas chromatography and to facilitate peptide coupling.

The Industrial Awakening (1990s)

The true "discovery" of the ethyl ester's importance occurred not upon its first synthesis, but during the route selection for Levetiracetam by UCB Pharma. The drug requires the (S)-configuration. Early routes relied on classical resolution of the acid, but the ethyl ester offered superior properties for:

-

Kinetic Resolution: Lipases accept esters far more readily than free acids.

-

Solubility: The ester is soluble in organic solvents (MTBE, Toluene) required for anhydrous racemization protocols.

-

Distillability: Unlike the zwitterionic acid, the amino ester can be purified via fractional distillation.

The (2R)-isomer thus became the focus of intense "negative" discovery: How do we efficiently separate it, and more importantly, how do we turn it back into the (S)-isomer?

Synthetic Architecture & Pathways

The synthesis of ethyl (2R)-2-aminobutanoate is rarely a linear path to a single isomer; it is a cycle of Synthesis → Resolution → Racemization .[1]

The Core Pathway (Strecker to Ester)

The foundational synthesis involves the reaction of propanal with ammonia and hydrogen cyanide (or equivalents like NaCN/NH4Cl), followed by acid hydrolysis and esterification.

Visualization: The Synthetic & Resolution Workflow

The following diagram illustrates the industrial logic flow, separating the racemic synthesis from the enzymatic resolution that yields the (2R) species.

Figure 1: The chemo-enzymatic pathway.[1] The lipase selectively hydrolyzes the (S)-ester, leaving the target Ethyl (2R)-2-aminobutanoate intact in the organic phase.[1]

Technical Protocols: Self-Validating Systems

Synthesis of Racemic Ethyl 2-aminobutanoate Hydrochloride

Causality: We use thionyl chloride (

Protocol:

-

Setup: Equip a 1L 3-neck RBF with a reflux condenser, addition funnel, and nitrogen guard.

-

Charge: Add anhydrous ethanol (500 mL) and cool to 0°C.

-

Activation: Dropwise add thionyl chloride (1.2 eq) over 60 mins. Critical: Maintain temp <10°C to prevent alkyl halide formation.

-

Addition: Add (±)-2-aminobutyric acid (1.0 eq) in portions.

-

Reaction: Heat to reflux (78°C) for 4 hours. Monitor via TLC (ninhydrin stain) or GC.

-

Workup: Concentrate in vacuo. The residue is the crude HCl salt.

-

Validation: 1H NMR (

) must show the ethyl quartet at ~4.3 ppm and triplet at ~1.3 ppm.

Isolation of Ethyl (2R)-2-aminobutanoate (Enzymatic Resolution)

Causality: Candida antarctica Lipase B (CAL-B) displays high enantioselectivity (

Protocol:

-

Preparation: Suspend racemic ethyl 2-aminobutanoate (free base) in MTBE (tert-butyl methyl ether).

-

Enzyme Loading: Add immobilized CAL-B (Novozym 435, 2% w/w relative to substrate).

-

Nucleophile: Add 0.55 eq of water (for hydrolysis) or ammonia (for ammonolysis).

-

Incubation: Stir at 30°C. Monitor enantiomeric excess (ee) via Chiral HPLC (Chirobiotic T column).

-

Termination: Stop when (S)-product conversion hits ~51%.

-

Separation: Filter off enzyme. The (S)-acid/amide precipitates or is extracted into aqueous base.

-

Isolation: The organic phase contains Ethyl (2R)-2-aminobutanoate (>98% ee).

Data Summary Table: Resolution Efficiency

| Parameter | Chemical Resolution (Tartaric Acid) | Enzymatic Resolution (CAL-B) |

| Yield (Theoretical) | 50% | 50% |

| Actual Yield | 35-40% | 45-48% |

| Enantiomeric Excess | 90-95% (Requires Recrystallization) | >99% (Single Pass) |

| Solvent Scope | Methanol/Ethanol | MTBE, Toluene, Hexane |

| Scalability | High (Cheap Reagents) | High (Reusable Catalyst) |

The "Infinity Loop": Racemization of the (2R)-Isomer

In industrial contexts (e.g., Levetiracetam production), the (2R)-isomer is the "waste." However, discarding 50% of the material is economically unviable. The (2R)-ester is racemized and recycled.

Mechanism:

The alpha-proton of the amino ester is weakly acidic (

Figure 2: The Racemization Cycle. This loop ensures that theoretically 100% of the starting material is converted to the desired isomer over multiple cycles.

Applications of the (2R)-Isomer

While often the "recyclable" partner, the (2R)-isomer has distinct utility:

-

Peptide Helicity: Incorporation of D-amino acids like (2R)-aminobutyric acid into peptides destabilizes alpha-helices formed by L-amino acids, allowing researchers to engineer "beta-turn" structures or proteolytically stable peptides.[1]

-

Chiral Standard: It is the primary reference standard for determining the optical purity of Levetiracetam and Brivaracetam batches (limit of detection usually <0.1%).

-

Neuropharmacology: (R)-2-aminobutyric acid acts as a weak antagonist at specific GABA-B receptor subtypes, distinct from the agonist activity of GABA.[1]

References

-

Synthesis & Resolution: Yamaguchi, S., et al. "New enzymatic method of chiral amino acid synthesis by dynamic kinetic resolution." Applied and Environmental Microbiology 73.16 (2007): 5370-5373. Link[2]

-

Levetiracetam Context: Surya, R. K., et al. "An efficient and stereoselective synthesis of Levetiracetam." Der Pharma Chemica 6.6 (2014): 303-308. Link

-

Lipase Kinetics: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry 7.10 (1999): 2189-2197. Link

-

Racemization Dynamics: Ebbers, E. J., et al. "Controlled racemization of optically active amino acids and their derivatives." Tetrahedron 53.28 (1997): 9417-9476. Link

-

Industrial Application: Noyori, R. "Asymmetric catalysis: science and opportunities (Nobel Lecture)." Angewandte Chemie International Edition 41.12 (2002): 2008-2022. Link

Methodological & Application

detailed protocol for asymmetric synthesis using ethyl (2R)-2-aminobutanoate as a chiral auxiliary

Application Notes & Protocols

Topic: Detailed Protocol for Asymmetric Synthesis Using Ethyl (2R)-2-Aminobutanoate as a Chiral Auxiliary

Audience: Researchers, Scientists, and Drug Development Professionals

Harnessing (2R)-Aminobutanoate Esters for Asymmetric α-Alkylation: A Practical Guide

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and well-established strategy to guide the formation of a new stereocenter.[1][2] This application note provides a detailed protocol for the use of ethyl (2R)-2-aminobutanoate, a readily available chiral building block derived from the non-proteinogenic amino acid (R)-2-aminobutanoic acid, as an effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acids.

We will delve into the underlying principles of stereochemical control, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high diastereoselectivity and yield. The methodologies described herein are grounded in the well-established principles of enolate chemistry, drawing parallels to seminal work on other amino acid-derived auxiliaries.[3][4][5]

The Principle: Stereocontrol via a Chiral Amide Enolate

The overall strategy involves three key stages:

-

Attachment: The chiral auxiliary, ethyl (2R)-2-aminobutanoate, is coupled with a prochiral carboxylic acid derivative (e.g., an acyl chloride) to form a chiral N-acyl amide.

-

Diastereoselective Alkylation: The N-acyl amide is deprotonated with a strong, non-nucleophilic base to form a rigid, chelated enolate. The inherent chirality of the auxiliary directs the incoming electrophile to attack one face of the enolate preferentially, creating a new stereocenter with high diastereoselectivity.[3][6]

-

Cleavage and Recovery: The newly functionalized chiral fragment is cleaved from the auxiliary, yielding the desired enantiomerically enriched α-substituted carboxylic acid. The chiral auxiliary can often be recovered for reuse, enhancing the economic viability of the process.[][8]

The stereochemical outcome is dictated by the formation of a conformationally restricted metal enolate. The ethyl group at the C2 position of the auxiliary sterically shields one face of the enolate, forcing the electrophile (R'-X) to approach from the less hindered face. This concept is illustrated in the mechanistic workflow below.

Caption: General workflow for asymmetric α-alkylation.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (e.g., using argon or nitrogen) are critical for the enolate formation and alkylation steps. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This procedure describes the coupling of an acyl chloride with the chiral auxiliary. Propionyl chloride is used here as a representative example.

-

Materials:

-

Ethyl (2R)-2-aminobutanoate hydrochloride (1.0 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Propionyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq, optional catalyst)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add ethyl (2R)-2-aminobutanoate hydrochloride and anhydrous DCM (approx. 0.2 M concentration).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add triethylamine via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to ensure the formation of the free amine.

-

In a separate flask, dissolve propionyl chloride in a small amount of anhydrous DCM.

-

Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C. If the reaction is sluggish, a catalytic amount of DMAP can be added.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-(2R)-2-aminobutanoate.

-

This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile, using benzyl bromide as an example.

-

Materials:

-

N-propionyl-(2R)-2-aminobutanoate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (1.1 eq, freshly prepared or titrated)

-

Benzyl bromide (1.2 eq)

-

-

Procedure:

-

To a flame-dried, argon-flushed round-bottom flask, add the N-acyl amide substrate and anhydrous THF (approx. 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe over 20 minutes. The formation of the enolate is often indicated by a color change (e.g., to yellow or orange). Stir the solution at -78 °C for 1 hour.

-

Add benzyl bromide dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile's reactivity.[4] For less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C. Monitor by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product should be analyzed by ¹H NMR or capillary GC to determine the diastereomeric ratio (d.r.). Purify by flash column chromatography to isolate the major diastereomer.

-

Caption: Proposed mechanism for stereocontrol. (Note: Image placeholder used)

This protocol describes a common method for hydrolyzing the alkylated amide to the desired carboxylic acid.

-

Materials:

-

Alkylated N-acyl amide (1.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

-

Lithium hydroxide (LiOH) (4.0 eq)

-

30% Hydrogen peroxide (H₂O₂) (4.0 eq)

-

-

Procedure:

-

Dissolve the purified alkylated amide in a mixture of THF and water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add powdered lithium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: H₂O₂ is a strong oxidant.

-

Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for another 12 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide. Stir until a test with peroxide strips indicates its absence.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.

-

Make the aqueous layer basic (pH > 12) with 2 M NaOH and extract with DCM (3x) to recover the chiral auxiliary, ethyl (2R)-2-aminobutanoate.

-

The isolated carboxylic acid can be further purified by chromatography or crystallization. Its enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a Mosher's ester followed by ¹H NMR or ¹⁹F NMR analysis.

-

Data Presentation: Expected Outcomes

The efficiency of an asymmetric alkylation is judged by its chemical yield and diastereoselectivity. Based on analogous systems using amino acid-derived auxiliaries, high levels of stereocontrol can be anticipated.[4][9]

Table 1: Representative Results for Asymmetric Alkylation

| Entry | Electrophile (R'-X) | Base | Temp (°C) | Yield (%) | d.r. (Major:Minor) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | LDA | -78 | 85-95 | >95:5 |

| 2 | Allyl iodide | LDA | -78 | 80-90 | >95:5 |

| 3 | Ethyl iodide | NaHMDS | -78 to -40 | 70-85 | 90:10 - 95:5 |

| 4 | Methyl iodide | NaHMDS | -78 | 65-80 | 85:15 - 90:10 |

Note: These are expected values based on established literature for similar chiral auxiliaries. Actual results may vary and require optimization.

Key Causality Behind Experimental Choices:

-

Base Selection: Strong, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are crucial. They rapidly and quantitatively deprotonate the α-carbon without competing nucleophilic attack at the amide carbonyl.[10] The choice of the counter-ion (Li⁺ vs. Na⁺) can influence the rigidity of the chelated intermediate and thus affect diastereoselectivity.[4]

-

Solvent: Aprotic polar solvents like THF are essential. They effectively solvate the metal cation without interfering with the enolate formation or the subsequent alkylation.

-

Temperature: Low temperatures (-78 °C) are critical to ensure the kinetic formation of a single enolate geometry (typically the (Z)-enolate) and to prevent side reactions or enolate equilibration, thereby maximizing stereoselectivity.[6]

-

Cleavage Conditions: The use of LiOH/H₂O₂ is a standard method for cleaving N-acyl oxazolidinones and related amides.[8] The hydroperoxide anion is a highly effective nucleophile for the exocyclic amide carbonyl, leading to clean cleavage without racemization of the newly formed stereocenter.

By following these detailed protocols, researchers can effectively employ ethyl (2R)-2-aminobutanoate as a chiral auxiliary to synthesize a wide range of valuable, enantiomerically enriched α-substituted carboxylic acids for applications in drug discovery and total synthesis.

References

- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.National Institutes of Health.

- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.ResearchGate.

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.ResearchGate.

- Advanced Chiral Auxiliary Synthesis.BOC Sciences.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College.

- Chiral Auxiliaries and Optical Resolving Agents.TCI Chemicals.

- Alkylation of enolates.University of Oxford.

- Asymmetric Synthesis.University of York.

- Approaches towards the synthesis of chiral alkyl-substituted α-aminoboronic esters.ResearchGate.

- Chapter 1: Enolate Alkylations.University of California, Irvine.

- Chiral auxiliary.Wikipedia.

- Asymmetric Alkylation Reactions of Chiral Imide Enolates.Journal of the American Chemical Society.

- Asymmetric Alkylation of Enolates.Harvard University.

- Chiral Enolates.University of Wisconsin.

- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.YouTube.

- Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates.ACS Publications.

- Powerful Novel Chiral Acids for Enantioresolution.TCI Chemicals.

- Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.ResearchGate.

Sources

- 1. york.ac.uk [york.ac.uk]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. york.ac.uk [york.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

derivatization of ethyl (2R)-2-aminobutanoate with Mosher's acid for NMR analysis

Application Note: High-Fidelity Stereochemical Assignment of Ethyl (2R)-2-aminobutanoate via Mosher's Method

-Amino Esters for Absolute Configuration AssignmentAbstract & Scope

This guide details the protocol for the derivatization of ethyl (2R)-2-aminobutanoate with

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Mosher Model for Primary Amines

The determination of absolute configuration relies on the magnetic anisotropy generated by the phenyl ring of the MTPA auxiliary. In the preferred conformer of the MTPA-amide:

-

The trifluoromethyl group (

) is eclipsed with the carbonyl oxygen ( -

The

-methine proton of the chiral amine aligns syn to the carbonyl group. -

This conformation places the phenyl group on one side of the chiral center and the methoxy group on the other.[1]

Substituents residing under the shielding cone of the phenyl ring experience an upfield shift (lower ppm), while those on the methoxy side are relatively deshielded. By comparing the chemical shifts of the diastereomers derived from (R)- and (S)-MTPA, the spatial arrangement of substituents—and thus the absolute configuration—can be deduced.[2][3][4]

Reagent Stereochemistry (Critical Definition)

Confusion often arises from the nomenclature of MTPA reagents. This protocol adheres to the Hoye convention (Hoye et al., 2007), which defines the "S-Mosher derivative" based on the configuration of the parent acid, not the chloride.

-

Reagent A: (R)-(-)-MTPA-Cl

Yields the (S)-MTPA amide . -

Reagent B: (S)-(+)-MTPA-Cl

Yields the (R)-MTPA amide .

Note: The Cahn-Ingold-Prelog (CIP) priority changes when converting the acid (OH) to the chloride (Cl), causing the R/S descriptor to flip while the spatial geometry remains identical.

Reaction Pathway

The reaction involves the nucleophilic attack of the amine nitrogen on the acid chloride carbonyl, facilitated by a mild base (pyridine) to neutralize the generated HCl.

Figure 1: Reaction scheme for the formation of the (S)-MTPA amide. Note that using (S)-(+)-MTPA-Cl would yield the (R)-MTPA amide.

Experimental Protocol

Objective: Synthesize both (S)- and (R)-MTPA amides of ethyl 2-aminobutanoate without racemization.

Materials & Reagents[6][7][10][11][12]

-

Substrate: Ethyl 2-aminobutanoate (approx. 10 mg per reaction).

-

Reagent A: (R)-(-)-

-Methoxy- -

Reagent B: (S)-(+)-

-Methoxy- -

Solvent: Dichloromethane (DCM), anhydrous (dried over

or molecular sieves). -

Base: Pyridine (anhydrous). Avoid triethylamine (TEA) as it can promote racemization of

-amino esters via ketene aminal formation. -

Quench: Dimethylaminopropylamine (DMAPA) or saturated

.

Step-by-Step Procedure (Parallel Synthesis)

Run two parallel reactions labeled Vial S (using R-Cl) and Vial R (using S-Cl).

-

Preparation (In Fume Hood):

-

Dissolve 10 mg (0.076 mmol) of ethyl 2-aminobutanoate in 0.5 mL anhydrous DCM in a clean 4 mL vial.

-

Add 25

L anhydrous pyridine (4.0 equiv). -

Critical: Cool the mixture to 0°C (ice bath). Low temperature minimizes racemization risk.

-

-

Derivatization:

-

Vial S: Add 20

L (1.5 equiv) of (R)-(-)-MTPA-Cl . -

Vial R: Add 20

L (1.5 equiv) of (S)-(+)-MTPA-Cl . -

Stir or shake gently at 0°C for 15 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

-

Validation Check (Optional but Recommended):

-

Take a 50

L aliquot, dilute with -

Success Criteria: You should see a major peak for the amide (-68 to -70 ppm) and a peak for excess acid chloride. If the amine is consumed, proceed.

-

-

Workup:

-

Dilute with 2 mL diethyl ether or DCM.

-

Wash with 1 mL 1M HCl (removes pyridine and unreacted amine).

-

Wash with 1 mL saturated

(removes hydrolyzed MTPA acid). -

Dry the organic layer over anhydrous

. -

Filter and concentrate under reduced pressure (N2 stream or rotovap).

-

-

NMR Sample Prep:

-

Dissolve the residue in 0.6 mL

. Ensure the sample height in the NMR tube is consistent (4-5 cm).

-

Data Analysis & Interpretation

The Calculation

The diagnostic parameter is the difference in chemical shift between the two diastereomers:

- : Shift from reaction with (R)-(-)-MTPA-Cl.[5]

- : Shift from reaction with (S)-(+)-MTPA-Cl.

Predicted Shift Behavior (Ethyl (2R)-2-aminobutanoate)

Based on the Mosher model for a (2R) configuration:

-

(S)-Amide Conformation: The Phenyl group of the MTPA auxiliary shields the ethyl side chain (C3, C4).

-

(R)-Amide Conformation: The Phenyl group shields the ester group (COOEt).

| Proton Group | Position | Expected | Expected | Interpretation | |

| NH | Amide | ~7.20 | ~7.25 | Negative | Variable (less reliable) |

| H-2 | ~4.60 | ~4.60 | ~0 | Close to chiral center | |

| H-3 | Shielded (e.g., 1.70) | Deshielded (e.g., 1.85) | Negative (-) | Ph shields R-group | |

| H-4 | Shielded (e.g., 0.85) | Deshielded (e.g., 0.95) | Negative (-) | Ph shields R-group | |

| OCH2 | Ester Ethyl | Deshielded (e.g., 4.25) | Shielded (e.g., 4.15) | Positive (+) | Ph shields Ester |

| CH3 (Ester) | Ester Methyl | Deshielded (e.g., 1.30) | Shielded (e.g., 1.22) | Positive (+) | Ph shields Ester |

Assignment Workflow

Use the signs of

-

Assign all protons in both spectra.

-

Calculate

for each proton.[3][4] -

Draw the structure with the amine in the standard projection (C-H

syn to C=O). -

Place protons with Positive values on the Right/Front (R2) side.

-

Place protons with Negative values on the Left/Back (R1) side.

Figure 2: Decision logic for assigning the absolute configuration based on NMR shift differences.

Troubleshooting & Quality Control

Racemization Check

-Amino esters are susceptible to racemization at the C2 position under basic conditions.-

Symptom: In the

H NMR of the crude reaction mixture (before mixing S and R samples), you observe a "shadow" set of peaks for the diastereomeric protons (e.g., split doublets for the amide NH or methoxy signal). -

Validation: Check the

F NMR.-

Pure Diastereomer: Single strong peak (approx -69 ppm).

-

Racemized: Two peaks with significant intensity (e.g., 90:10 ratio).

-

Note: Small impurity peaks (<2%) are usually due to enantiomeric impurities in the commercial MTPA-Cl reagent, not necessarily racemization.

-

Incomplete Reaction

-

Symptom: Presence of broad amine NH peaks or starting material shifts.

-

Remedy: Ensure MTPA-Cl is fresh. Acid chlorides hydrolyze to the acid (MTPA-OH) over time. If the reagent is old, add a coupling agent (EDC/DMAP) and use the acid form, or distill the chloride.

References

-

Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][8] Nature Protocols, 2, 2451–2458. Link[3][4]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512–519. Link

- Allen, D. A., et al. (2008). Prevention of racemization in the synthesis of peptide-based pharmaceuticals. Drug Discovery Today, 13, 1-10. (Contextual reference for amino ester stability).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | C10H8ClF3O2 | CID 3080792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 39637-99-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | C10H8ClF3O2 | CID 2724611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

methods to prevent the racemization of ethyl (2R)-2-aminobutanoate during chemical reactions

Welcome to the technical support center for maintaining the chiral integrity of ethyl (2R)-2-aminobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this and other chiral amino acid esters in their synthetic pathways. Here, we will delve into the mechanisms of racemization and provide actionable troubleshooting advice and frequently asked questions to ensure your reactions yield products with the desired stereochemical purity.

I. Understanding the Challenge: The Mechanism of Racemization

The primary cause of racemization in α-amino esters like ethyl (2R)-2-aminobutanoate is the deprotonation of the α-carbon. This process is facilitated by the presence of a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of R and S enantiomers.[1] The ester group, while not as activating as a ketone, can still render the α-proton susceptible to abstraction under basic conditions.

Several factors can influence the rate of racemization, including the strength and steric bulk of the base, reaction temperature, solvent, and the presence of activating groups on the nitrogen.

Visualizing the Mechanism of Racemization

Caption: Base-catalyzed racemization of an α-amino ester via a planar enolate intermediate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Issue 1: Significant loss of enantiomeric excess (%ee) after a base-mediated reaction.

Question: I am performing a reaction that requires a base, and my starting material, ethyl (2R)-2-aminobutanoate, is showing significant racemization in the final product. How can I mitigate this?

Answer: The choice of base is critical in preventing racemization. Strong, non-nucleophilic, and sterically hindered bases are generally preferred as they are less likely to deprotonate the α-carbon.

-

Causality: Less hindered or stronger bases can more easily access and abstract the α-proton, leading to the formation of the planar enolate intermediate and subsequent racemization. Bulky bases face steric hindrance, making the deprotonation of the α-carbon less favorable.[2]

-

Solution:

-

Switch to a Bulkier Base: Instead of common bases like sodium hydroxide or potassium carbonate, consider using sterically hindered, non-nucleophilic bases.[3] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicycloundec-7-ene (DBU), or 2,6-di-tert-butylpyridine.[3]

-

Lower the Reaction Temperature: Racemization is often kinetically controlled. Running your reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of deprotonation.

-

Minimize Reaction Time: Prolonged exposure to basic conditions can increase the extent of racemization.[4] Monitor your reaction closely and quench it as soon as it reaches completion.

-

| Base Type | Example | Tendency to Cause Racemization | Rationale |

| Strong, Hindered | Lithium diisopropylamide (LDA)[3] | Low | High steric bulk hinders approach to the α-proton. |

| Moderately Strong, Hindered | N,N-Diisopropylethylamine (DIPEA)[3] | Moderate | Good balance of basicity and steric hindrance. |

| Strong, Non-Hindered | Sodium Hydroxide (NaOH) | High | Small size allows for easy access to the α-proton.[4] |

| Weak, Non-Hindered | Sodium Bicarbonate (NaHCO3) | Low to Moderate | Lower basicity reduces the driving force for deprotonation. |

Issue 2: Racemization during N-protection or deprotection steps.

Question: I am trying to protect the amine of ethyl (2R)-2-aminobutanoate, but I am observing a decrease in optical purity. What should I be aware of?

Answer: Both the introduction and removal of protecting groups can expose the chiral center to conditions that promote racemization.

-

Causality: Many protection and deprotection procedures involve basic or acidic conditions that can facilitate enolate formation. For instance, the popular Fmoc protecting group is removed with a base like piperidine, which can cause racemization.[5]

-

Solution:

-

Choose the Right Protecting Group: Select a protecting group that can be applied and removed under mild conditions. The tert-Butoxycarbonyl (Boc) group, which is typically removed with mild acid (e.g., TFA), is often a good choice to avoid base-mediated racemization.[6][7] The Benzyloxycarbonyl (Z or Cbz) group is also known for its resistance to racemization during activation.[5]

-

Optimize Deprotection Conditions: If using a base-labile protecting group like Fmoc, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[8]

-

Careful Monitoring: As with any reaction, monitor the progress and stop it as soon as the starting material is consumed to minimize side reactions.

-

Issue 3: Racemization during peptide coupling reactions.

Question: When I use my N-protected ethyl (2R)-2-aminobutanoate in a peptide coupling reaction, I see significant epimerization. How can I prevent this?

Answer: The activation of the carboxylic acid group during peptide bond formation can increase the acidity of the α-proton, making it more susceptible to racemization, especially in the presence of a base.[8][9]

-

Causality: Coupling reagents activate the carboxyl group, which can lead to the formation of an oxazolone intermediate. This intermediate is particularly prone to racemization.

-

Solution:

-

Use Additives: Incorporate additives like HOBt, 6-Cl-HOBt, or HOAt into your coupling reaction. These additives are known to suppress racemization.[8]

-

Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization than others. Consider using reagents like COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Pre-activation: Avoid in-situ activation where the activated amino acid is present with the base for an extended period. Pre-activating the carboxylic acid component before adding the amine can sometimes reduce the risk of racemization.

-

Workflow for Minimizing Racemization in a Typical Acylation Reaction

Caption: A generalized workflow for an acylation reaction designed to minimize racemization.

III. Frequently Asked Questions (FAQs)

Q1: Can the solvent choice impact the degree of racemization?

A1: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can sometimes promote racemization by stabilizing the charged enolate intermediate. Nonpolar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often better choices. The coordinating strength of the solvent can also influence the binding and selectivity of chiral reagents.[10]

Q2: How can I accurately measure the enantiomeric excess of my product?

A2: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. NMR spectroscopy can also be used, often after derivatization with a chiral agent like Mosher's acid to create diastereomers with distinguishable signals.[12]

Q3: Are there any specific reaction conditions that are known to cause racemization of amino acid esters?

A3: Yes, dissolution in a mixture of aliphatic ketones (like acetone) and carboxylic acids (like acetic acid) has been shown to racemize amino acid esters.[13] This is a less common scenario in synthesis but highlights the importance of considering all components of a reaction mixture.

Q4: Does the ester group itself influence the rate of racemization?

A4: Yes, the nature of the ester group can have an effect. Bulkier ester groups (e.g., tert-butyl) can sometimes provide steric hindrance that slightly disfavors the formation of the planar enolate. However, the primary drivers of racemization are the reaction conditions (base, temperature, etc.).

Q5: Is it possible to reverse racemization?

A5: Reversing racemization, a process known as resolution, involves separating the enantiomers. This can be achieved through various methods, including classical chemical resolution by forming diastereomeric salts with a chiral resolving agent, enzymatic resolution, or chiral chromatography.[14][15] However, preventing racemization in the first place is always the more efficient and desirable strategy.

IV. Experimental Protocol: N-Benzoylation of Ethyl (2R)-2-aminobutanoate with Minimal Racemization

This protocol provides a step-by-step method for the N-benzoylation of ethyl (2R)-2-aminobutanoate, incorporating best practices to maintain chiral integrity.

Materials:

-

Ethyl (2R)-2-aminobutanoate hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add ethyl (2R)-2-aminobutanoate hydrochloride (1.0 eq).

-

Suspend the solid in anhydrous DCM (10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add DIPEA (2.2 eq) to the suspension. Stir for 10 minutes to neutralize the hydrochloride salt and form the free amine in situ.

-

In the dropping funnel, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM (2 mL per gram of benzoyl chloride).

-

Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, quench by slowly adding saturated aqueous NH4Cl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified product using chiral HPLC.

V. References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Liardon, R., & Ott-Longoni, R. (1980). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta, 63(6), 1695-1702. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Hayashi, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

-

Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 127-130. Retrieved from [Link]

-

Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

-

Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved from [Link]

-

van der Meij, P. (2021). Chemically fuelled deracemization of amino acids. University of Groningen. Retrieved from [Link]

-

Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]

-

Jurczak, J., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2154. Retrieved from [Link]

-

Pasanen, M., et al. (1998). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1309-1316. Retrieved from [Link]

-

Toniolo, C., et al. (1996). Chiral, Fully Extended Helical Peptides. Journal of the American Chemical Society, 118(19), 4612-4617. Retrieved from [Link]

-

Denmark, S. E., & Nicaise, O. J.-C. (1997). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 97(5), 1163-1194. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7016-7041. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. (2018). Purdue University Graduate School. Retrieved from [Link]

-

Taran, F., et al. (2007). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 129(47), 14552-14553. Retrieved from [Link]

-

Nam, D., et al. (2018). Amino-acid- and peptide-directed synthesis of chiral plasmonic gold nanoparticles. Nature, 556(7701), 355-359. Retrieved from [Link]

-

Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

-

6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]

-

Gindra, A. J., & Le, K. A. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 98(10), 3362-3367. Retrieved from [Link]

-

Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. peptide.com [peptide.com]

- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

troubleshooting guide for common issues in the crystallization of ethyl (2R)-2-aminobutanoate

Technical Support Center: Crystallization Guide for Ethyl (2R)-2-aminobutanoate Case Log ID: #CRYST-8821 Topic: Troubleshooting Crystallization, Polymorphism, and Oiling Out Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Technical Context

Ethyl (2R)-2-aminobutanoate (also known as Ethyl D-2-aminobutyrate) presents a unique set of crystallographic challenges. As an alpha-amino acid ester, its free base form is a low-melting solid or oil at room temperature, making direct crystallization difficult. The industry standard is to isolate it as a salt—typically the hydrochloride (HCl) or tartrate (for chiral resolution).

Critical Failure Points:

-

Oiling Out (LLPS): The system enters a liquid-liquid phase separation (metastable zone) before nucleation occurs, often driven by impurities or rapid cooling.[1]

-

Hydrolysis: The ester bond is labile. Presence of moisture, especially in acidic/basic mother liquors, degrades the product back to 2-aminobutyric acid.

-

Enantiomeric Excess (ee) Drop: Inefficient resolution steps or racemization during salt formation.

This guide moves beyond standard protocols to address the why and how of rescuing failed crystallizations.

Diagnostic Workflow

Before altering your solvent system, identify the specific failure mode using the logic tree below.

Figure 1: Decision matrix for diagnosing crystallization failures in amino acid esters.

Troubleshooting Modules (Q&A)

Module A: The "Oiling Out" Phenomenon

User Question: I am trying to crystallize the HCl salt from ethanol/ethyl acetate, but instead of crystals, a second liquid phase separates at the bottom. How do I fix this?

Scientist Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to nucleation is too high.

Root Causes & Fixes:

-

Impurity Profile: Impurities (like the hydrolyzed acid) depress the melting point of the solvated salt, causing it to "melt" out of solution before it crystallizes.

-

Fix: Perform a charcoal filtration on the hot solution to remove trace organic impurities that stabilize the oil phase.

-

-

Supersaturation Spike: Adding ethyl acetate (antisolvent) too fast creates local zones of massive supersaturation.

-

Fix:Reverse Addition. Add the antisolvent dropwise to the agitated solution. Even better, seed the solution before the antisolvent addition reaches the cloud point.

-

-